9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole
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Overview
Description
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole is a complex organic compound with the molecular formula C13H17NO and a molecular weight of 203.28 g/mol This compound is part of the oxazoloindole family, characterized by its unique structure that includes an oxazole ring fused to an indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole typically involves the alkylation of 2,3,3-trimethyl-3H-indole with 2-bromopropionamide. The resulting 1-(1-carbamoylethyl)-2,3,3-trimethyl-3H-indolium bromide is then treated with a base to afford the desired product . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,3,3-trimethylindolino (1,2-b)oxazoline
- 3a,4,4-trimethyl-1,2-dihydro-[1,3]oxazolo[3,2-a]indole
- 3a,4,4-trimethyloxazolidino[3,2-a]indoline
Uniqueness
Compared to similar compounds, 9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole stands out due to its specific structural features and reactivity. Its unique combination of an oxazole ring fused to an indole ring, along with the presence of three methyl groups, imparts distinct chemical and biological properties .
Properties
CAS No. |
36508-00-6 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3a,4,4-trimethyl-1,2-dihydro-[1,3]oxazolo[3,2-a]indole |
InChI |
InChI=1S/C13H17NO/c1-12(2)10-6-4-5-7-11(10)14-8-9-15-13(12,14)3/h4-7H,8-9H2,1-3H3 |
InChI Key |
HUGLIQWQPRUCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N3C1(OCC3)C)C |
Origin of Product |
United States |
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